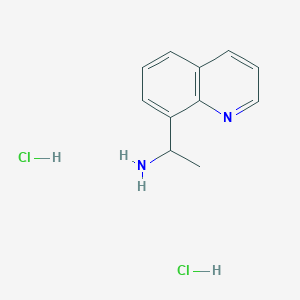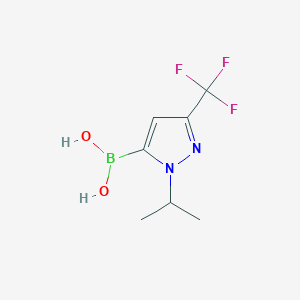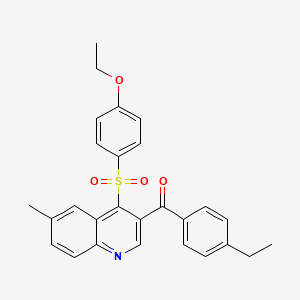
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one” is a complex organic molecule. It contains several functional groups and structural features that are common in organic chemistry, including a benzodioxole group, a methoxyphenyl group, and a naphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, methoxyphenyl, and naphthalene groups would each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and structural features. For example, the benzodioxole and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, while the naphthalene ring might participate in electrophilic aromatic substitution or oxidation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it somewhat soluble in polar solvents, while the large number of aromatic rings might increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Luminescent Lanthanide Complexes
4-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one and its derivatives have been studied for their role in sensitized emission of luminescent lanthanide complexes. The photophysical properties of these compounds, such as large Stokes shifts in fluorescence spectra, indicate their potential in energy-transfer pathways in luminescent complexes (Kim, Baek, & Kim, 2006).
Fluorescent Properties and Hyperpolarizability
These compounds have been explored for their fluorescent properties and molecular first hyperpolarizability, a measure of nonlinear optical properties. This research provides insights into the potential of these compounds in applications like optical data storage and photonic devices (Abegão et al., 2019).
Synthesis and Characterization of Derivatives
Synthesis, characterization, and exploration of the anticancer and antimicrobial activities of various derivatives of this compound have been conducted. These studies highlight the versatility and potential therapeutic applications of these compounds (Salahuddin et al., 2014).
Antioxidant and Anticancer Activities
Derivatives of this compound have also been synthesized and evaluated for their antioxidant and anticancer activities. This research provides insights into the potential use of these derivatives in treating various types of cancers (Tumosienė et al., 2020).
Photoinitiators for Free Radical Polymerization
A 1,3-benzodioxole derivative of this compound has been used to develop a novel class of photoinitiators for free radical polymerization, highlighting its potential in material science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-naphthalen-1-ylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c1-30-20-12-10-19(11-13-20)28-26(18-9-14-23-24(15-18)32-16-31-23)25(27(28)29)22-8-4-6-17-5-2-3-7-21(17)22/h2-15,25-26H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOKAVQFGKYKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)



![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)


![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)


![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)
![1-[2-(Dimethylamino)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2377279.png)